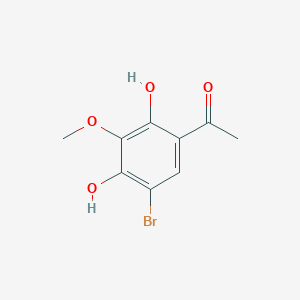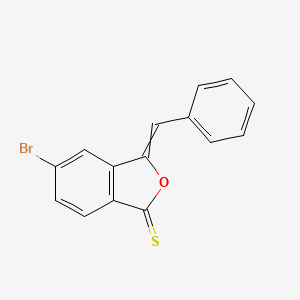
3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzylidene and bromo substituents, along with the thione group, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and bromoacetophenone.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde.
Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2-benzofuran-1(3H)-thione: Lacks the bromo substituent.
5-Bromo-2-benzofuran-1(3H)-thione: Lacks the benzylidene group.
3-Benzylidene-5-chloro-2-benzofuran-1(3H)-thione: Contains a chloro substituent instead of bromo.
Uniqueness
The presence of both the benzylidene and bromo substituents, along with the thione group, makes 3-Benzylidene-5-bromo-2-benzofuran-1(3H)-thione unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62497-56-7 |
|---|---|
Molecular Formula |
C15H9BrOS |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-benzylidene-5-bromo-2-benzofuran-1-thione |
InChI |
InChI=1S/C15H9BrOS/c16-11-6-7-12-13(9-11)14(17-15(12)18)8-10-4-2-1-3-5-10/h1-9H |
InChI Key |
TURWHTUOTHZMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)C(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


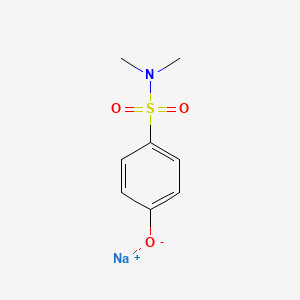
![Ethyl 4-[5-(4-chlorophenyl)-2-oxo-1,3-oxazol-3(2H)-yl]benzoate](/img/structure/B14528905.png)
![1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane](/img/structure/B14528926.png)
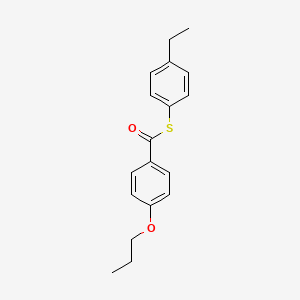
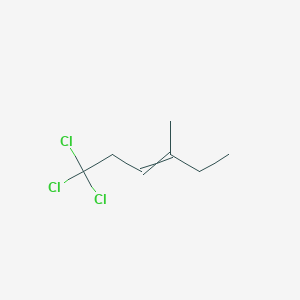
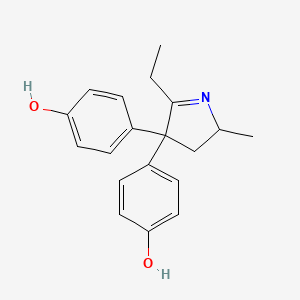
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
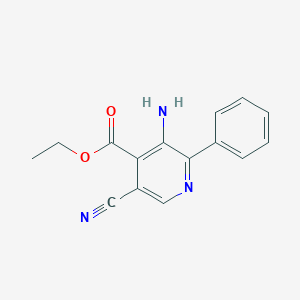
![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
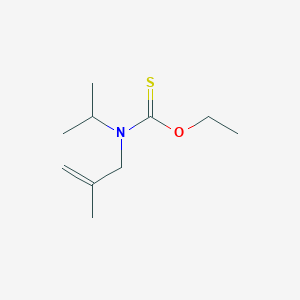
![3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14528970.png)
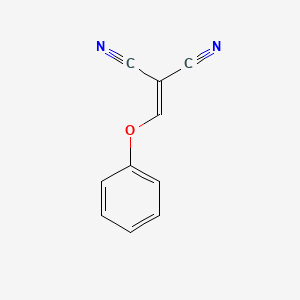
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
